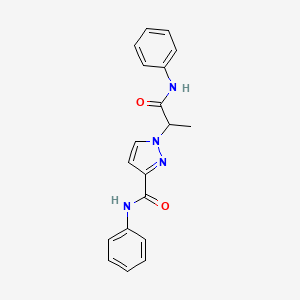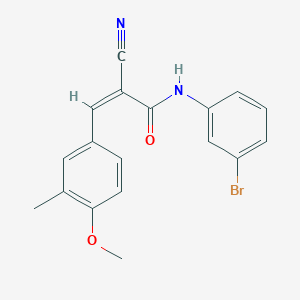![molecular formula C20H16ClN5O B6050788 6-(2-Chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B6050788.png)
6-(2-Chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chlorophenyl group and a dimethylquinazolinylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4-ol typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Dimethylquinazolinylamino Group: This step involves the formation of an amide bond between the pyrimidine core and the dimethylquinazolinylamine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
6-(2-Chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-(2-Chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-(2-Chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 6-(2-Chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4-ol makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, affecting the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-11-7-8-16-14(9-11)12(2)22-19(23-16)26-20-24-17(10-18(27)25-20)13-5-3-4-6-15(13)21/h3-10H,1-2H3,(H2,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENYGMVRJODGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B6050711.png)
![2-(2-fluorobenzyl)-6-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050718.png)
![2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid](/img/structure/B6050722.png)
![N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide](/img/structure/B6050725.png)
![ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6050734.png)
![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6050741.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6050761.png)
![2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6050775.png)
![N-(2-cyclooctylethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6050780.png)
![1-(1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinyl)-1-propanone](/img/structure/B6050781.png)
![(3-BROMOPHENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B6050795.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6050810.png)
